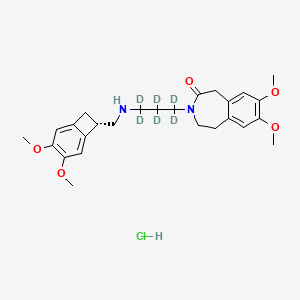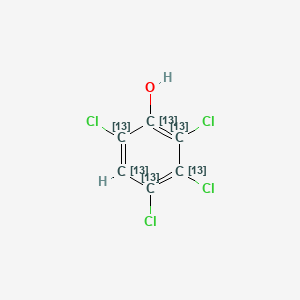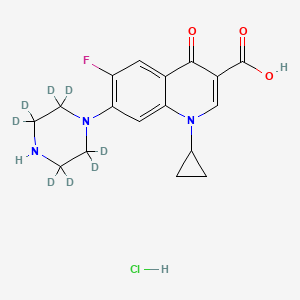
Ursodeoxycholic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ursodeoxycholic acid (UDCS) is a cell protectant used extensively to mitigate hepatic and biliary diseases . It has specific activities that range from reduction of cholesterol absorption, cholesterol gallstone dissolution to suppression of immune response .
Synthesis Analysis
Chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological synthesis of UDCA by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .
Molecular Structure Analysis
Ursodeoxycholic Acid-d5 has a molecular formula of C24H35D5O4 and a molecular weight of 397.6 . It is a steroid compound with pharmacological properties .
Chemical Reactions Analysis
In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h . The spray-dried formulation exhibited amorphous states without molecular interaction among UDCA, Na2CO3, and HPMC .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 392.57 . It has a melting point of 200 - 205°C .
科学的研究の応用
Cytoprotective and Anti-apoptotic Effects
Ursodeoxycholic acid (UDCA) has been recognized for its cytoprotective and anti-apoptotic effects in the treatment of liver disorders, particularly cholestatic liver diseases. It helps in prolonging survival in primary biliary cirrhosis and improving biochemical parameters in various cholestatic disorders like primary sclerosing cholangitis, intrahepatic cholestasis of pregnancy, cystic fibrosis, and cholestasis induced by total parenteral nutrition (Trauner & Graziadei, 1999).
Immunomodulatory Effects
UDCA has demonstrated significant immunomodulatory effects. It has been shown to alter immune responses, providing a potential therapeutic benefit in primary biliary cirrhosis and other liver diseases. The biochemical and physiological aspects of these effects have been increasingly explored (Yoshikawa et al., 1992).
Bone Mineral Density and Vitamin D Status
Studies have shown that UDCA can positively impact bone mineral density and vitamin D status. It reduces vitamin D deficiency and is an effective measure to prevent osteopenia, especially in patients with gallstone disease (Koricheva Es, Il'chenko Aa, & Drozdov Vn, 2010).
Role in Metabolic Syndrome and Related Disorders
UDCA has been identified for its role in the treatment of metabolic syndrome, diabetes, obesity, atherosclerosis, liver disease, and potentially cancer processes. This is attributed to its interaction with TGR5, a G-protein-linked membrane bile acids receptor (Zhuravlyova & Shekhovtsova, 2018).
Chemopreventive Agent in Colorectal Neoplasia
UDCA has been studied as a chemopreventive agent in colorectal neoplasia, particularly in patients with ulcerative colitis and primary sclerosing cholangitis. It significantly decreases the risk of developing colorectal dysplasia or cancer in these patients (Pardi et al., 2001).
Hepatoprotective Effects and Metabolic Pathways
UDCA exhibits hepatoprotective effects, regulated via the phenylalanine/tyrosine pathway and microbiome remodeling. This suggests its potential in treating liver dysfunction through altering specific metabolic pathways and bacterial populations (Kim et al., 2018).
作用機序
Target of Action
Ursodeoxycholic Acid-d5 (UDCA) primarily targets the liver, specifically the hepatocytes and cholangiocytes . It also interacts with the Farnesoid X Receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis . UDCA is a key determinant in maintaining the dynamic communication between the host and gut microbiota .
Mode of Action
UDCA exerts its effects through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . UDCA modulates the interaction of miR-21 and FXR, and NF-κB signaling . It also downregulates the expression of NF-κB activation, COX-2, TNF-α, IL-6, and cyp7A1, and upregulates shp gene expression .
Biochemical Pathways
UDCA affects several biochemical pathways. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It also disrupts endoplasmic reticulum homeostasis by inducing the expression of ER stress markers CHOP and GRP78 . Moreover, UDCA regulates the expression of TIMP-1 and gelatinases activity .
Pharmacokinetics
The estimated half-life of UDCA ranges from 3.5 to 5.8 days . It is a naturally secondary bile acid, which is transformed from chenodeoxycholic acid by gut microbiota .
Result of Action
UDCA has several molecular and cellular effects. It inhibits apoptosis even after cellular phosphatidylserine externalization . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress . UDCA also reduces the expressions of LPS-induced COX-2, TNF-α, and IL-6, which were related to NF-κB signaling .
Action Environment
Environmental factors, particularly the gut microbiome, influence the action of UDCA. There is a positive correlation between UDCA and the gut microbiome, including Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii . UDCA could be a key regulator of the intestinal barrier integrity, which is essential for lipid metabolism, and plays a protective role against inflammation and carcinogenesis .
Safety and Hazards
将来の方向性
According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .
生化学分析
Biochemical Properties
Ursodeoxycholic Acid-d5 plays a crucial role in biochemical reactions. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These cytoprotective effects alleviate hepatic inflammation and provide potential anti-fibrotic property of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances antitumor immunity through restraining Treg cell differentiation and activation . It also exerts anticholestatic effects in various cholestatic disorders . In hepatocytes, it stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It is genotoxic, exerts aneugenic activity, and arrests apoptosis even after cellular phosphatidylserine externalization .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to delay the progression of fibrosis, stabilize portal pressure, and delay development of varices and clinical decompensation in patients with primary biliary cholangitis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a critical role in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a hydrophilic bile acid and is less toxic than cholic acid or chenodeoxycholic acid . It works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ursodeoxycholic Acid-d5 involves the introduction of deuterium isotopes into Ursodeoxycholic Acid, which is a naturally occurring bile acid. The deuterium labeling is achieved through a series of chemical reactions that selectively replace hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Ursodeoxycholic Acid", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Ursodeoxycholic Acid is dissolved in D2O and treated with NaBH4 to reduce the carbonyl group to an alcohol.", "The resulting alcohol is then reacted with D2 gas in the presence of a palladium catalyst to selectively replace the alpha-hydrogen atoms with deuterium atoms.", "The reaction mixture is then hydrolyzed to remove the protecting groups and obtain Ursodeoxycholic Acid-d5." ] } | |
CAS番号 |
93701-18-9 |
分子式 |
C24H35O4D5 |
分子量 |
397.61 |
外観 |
White to Pale Yellow Solid |
melting_point |
>194°C (dec.) |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
128-13-2 (unlabelled) |
同義語 |
(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |
タグ |
Ursodiol Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











